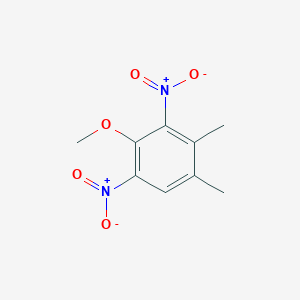

2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene

描述

属性

分子式 |

C9H10N2O5 |

|---|---|

分子量 |

226.19 g/mol |

IUPAC 名称 |

4-methoxy-1,2-dimethyl-3,5-dinitrobenzene |

InChI |

InChI=1S/C9H10N2O5/c1-5-4-7(10(12)13)9(16-3)8(6(5)2)11(14)15/h4H,1-3H3 |

InChI 键 |

LKXZNULPLFYVSF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Nitration of Dimethylbenzene Derivatives

Nitration is performed using a mixed acid system (typically nitric acid and sulfuric acid) under controlled temperature to achieve selective dinitration at the 1,3-positions adjacent to the methyl groups. The temperature is maintained low (0–10 °C) to avoid over-nitration or undesired side reactions.

Methoxylation via Methylation of Hydroxy Precursors

The methoxy group is introduced by methylation of the corresponding hydroxy-dinitrobenzene intermediate using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) or by nucleophilic substitution of a chloro-dinitrobenzene intermediate with sodium methoxide in methanol.

Representative Preparation Procedure

A typical synthetic route involves:

- Starting Material : 4,5-dimethyl-1,3-dinitrobenzene or its hydroxy derivative.

- Methoxylation Step :

- React the hydroxy-dinitrobenzene with methyl iodide or dimethyl sulfate.

- Use a polar aprotic solvent such as acetone or dimethylformamide.

- Conduct the reaction at reflux temperature for several hours.

- Purification :

- After completion, quench the reaction.

- Extract the product using organic solvents.

- Purify by recrystallization from ethanol or ethyl acetate.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mixed acid), controlled addition | 0–10 | 1–3 | 70–85 | Maintain low temp to avoid over-nitration |

| Methoxylation | Methyl iodide or dimethyl sulfate, base, solvent | Reflux (~60–80) | 4–8 | 75–90 | Use dry conditions to prevent hydrolysis |

| Purification | Recrystallization in ethanol or ethyl acetate | Ambient | — | — | Achieves high purity (>98%) |

Alternative Preparation Insights from Related Compounds

While direct literature on 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is limited, analogous compounds such as 2,4-dinitrobenzene methyl ether (a closely related methoxy-dinitrobenzene) have been synthesized using simultaneous methylation and nitration methods.

A notable method involves reacting 2,4-dinitrochlorobenzene with methanol and sodium hydroxide, yielding both 2,4-dinitrobenzene methyl ether and 2,4-dinitrophenol simultaneously under mild conditions (56–70 °C, 2–5 hours). This process optimizes solvent use and reduces toxicity, with yields of 45–80% for the methyl ether and 17–53% for the phenol byproduct. The reaction is followed by pH adjustments, filtration, and crystallization to isolate products with melting points matching literature values (93–95 °C for methyl ether, 112–114 °C for phenol).

Summary Table of Key Preparation Parameters for Methoxy-Dinitrobenzenes

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting materials | Dimethylbenzene derivatives | Purity >99% recommended |

| Nitration acid mixture | Concentrated HNO₃/H₂SO₄ | Ratio ~1:1 to 1:3 |

| Reaction temperature (nitration) | 0 to 10 °C | Controls regioselectivity |

| Methoxylation reagent | Methyl iodide or dimethyl sulfate | Stoichiometric or slight excess |

| Base for methylation | Potassium carbonate or sodium hydroxide | Dry conditions preferred |

| Solvent for methylation | Acetone, DMF, or methanol | Polar aprotic solvents enhance reaction |

| Reaction time (methoxylation) | 4 to 8 hours | Reflux conditions |

| Product yield | 70–90% | Depends on purity and reaction control |

| Purification | Recrystallization | Ethanol or ethyl acetate |

Research Findings and Notes

- Selectivity : Controlling nitration conditions is critical to avoid undesired isomers or over-nitration.

- Safety : Nitration reactions are exothermic and require careful temperature control and appropriate ventilation.

- Solvent Recovery : Processes involving methanol or methylating agents benefit from solvent recovery systems to reduce environmental impact and cost.

- Analytical Characterization : Confirm product identity and purity by melting point, IR spectroscopy (notable nitro and methoxy stretches), NMR, and elemental analysis.

化学反应分析

Types of Reactions

2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron filings and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Reduction: The major product formed is 2-methoxy-4,5-dimethyl-1,3-diaminobenzene.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

科学研究应用

2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to various biological effects .

相似化合物的比较

2,5-Dimethyl-1,3-dinitrobenzene

Structure : C₈H₈N₂O₄ (MW: 196.16 g/mol). Nitro groups at positions 1 and 3, methyl groups at positions 2 and 5.

Key Differences :

- Lacks the methoxy group at position 2 and features methyl groups at positions 2 and 5 instead of 4 and 5.

- Crystallography : The nitro groups form dihedral angles of 44.50° and 31.67° with the benzene ring, creating C–H⋯O interactions that stabilize a corrugated sheet-like molecular packing perpendicular to the c-axis . In contrast, the methoxy group in 2-methoxy-4,5-dimethyl-1,3-dinitrobenzene may introduce additional steric hindrance and alter packing dynamics.

- Thermal Stability : Methyl groups in 2,5-dimethyl-1,3-dinitrobenzene exhibit rotational disorder (occupancy ratio 0.616:0.384), suggesting lower conformational stability compared to the fixed 4,5-dimethyl arrangement in the target compound .

1,5-Dichloro-3-methoxy-2-nitrobenzene

Structure: C₇H₅Cl₂NO₃ (MW: 222.03 g/mol). Nitro group at position 2, methoxy at position 3, and chlorine at positions 1 and 5. Key Differences:

- Substitution pattern diverges significantly: chlorine atoms replace nitro and methyl groups, altering electronic and steric profiles.

- Reactivity : Chlorine atoms enhance electrophilic substitution susceptibility, whereas nitro groups in the target compound deactivate the ring toward further substitution.

- Hazard Profile : 1,5-Dichloro-3-methoxy-2-nitrobenzene requires strict safety protocols (e.g., artificial respiration if inhaled), but analogous data for this compound are unavailable .

Tricarbonyl[2-[(2,3,4,5-η)-4-methoxy-2,4-cyclohexadien-1-yl]-5,5-dimethyl-1,3-cyclohexanedione]iron

Structure: A complex organometallic compound with a methoxy-substituted cyclohexadienyl ligand and iron coordination. Key Differences:

- The target compound is a simple nitroaromatic, whereas this derivative is a metal-coordinated cyclohexadienone with a distinct reactivity profile (e.g., redox activity from the iron center) .

- Applications: Such organometallic complexes are often used in catalysis, contrasting with nitroaromatics’ roles as intermediates in organic synthesis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : Nitroaromatics like this compound are precursors for diamine synthesis via reduction (e.g., SnCl₂-mediated reactions as in ). The methoxy group may slow reduction kinetics compared to methyl or chloro substituents.

- Stability : The fixed 4,5-dimethyl arrangement likely reduces rotational disorder compared to 2,5-dimethyl-1,3-dinitrobenzene, enhancing thermal stability .

- Safety : Chlorinated nitroaromatics pose acute inhalation risks, whereas methyl/methoxy derivatives may exhibit lower volatility but require further toxicological study .

生物活性

2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene (MDNB) is a nitroaromatic compound characterized by the presence of two nitro groups and a methoxy group attached to a benzene ring with two methyl substituents. This unique structural arrangement contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including organic synthesis and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂O₅

- Molecular Weight : 198.19 g/mol

- CAS Number : 11138818

The compound is synthesized through the nitration of p-xylene using concentrated nitric and sulfuric acids. The orientation of the nitro groups relative to the benzene ring significantly affects the product's properties and reactivity .

Research indicates that compounds like MDNB can interact with biological systems, potentially leading to various pharmacological effects. The nitro groups in MDNB may contribute to its biological activity through mechanisms such as:

- Electrophilic Reactivity : Nitroaromatic compounds can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can modify biomolecules.

- Methemoglobin Formation : Similar to other dinitrobenzenes, MDNB may induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood .

Toxicological Studies

Toxicological studies on related compounds suggest that MDNB may exhibit significant toxicity. For instance, studies on 1,3-dinitrobenzene have shown effects such as:

- Hematological Changes : Induction of methemoglobinemia and changes in erythrocyte counts.

- Neurological Effects : Observations of paralysis and neuropathological changes at certain dosages .

Table 1: Summary of Biological Activities and Toxicity Studies

Notable Research Findings

常见问题

Basic Research Questions

Q. What synthetic routes are employed for the preparation of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene, and how is its structural integrity validated?

- Methodological Answer : The compound is typically synthesized via nitration of a methoxy- and methyl-substituted benzene precursor. Controlled reaction conditions (e.g., temperature, nitrating agent concentration) are critical to avoid over-nitration. Purification involves recrystallization or column chromatography. Structural validation employs spectroscopic techniques: NMR confirms substituent positions and integration ratios, IR identifies nitro group stretching vibrations (~1520–1350 cm⁻¹), and mass spectrometry verifies molecular weight. X-ray crystallography (e.g., using SHELXL ) provides definitive structural proof .

Q. What crystallographic methods resolve the molecular packing and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection requires high-quality crystals, often grown via slow solvent evaporation. The SHELX suite (e.g., SHELXL ) refines structural parameters, accounting for disordered groups (e.g., methyl rotamers). Intermolecular interactions, such as C–H⋯O hydrogen bonds between nitro and methoxy groups, are analyzed using software like Mercury to visualize packing motifs .

Q. How are key physicochemical properties (e.g., LogP, polar surface area) determined for this compound?

- Methodological Answer : LogP (lipophilicity) is experimentally measured via shake-flask HPLC with octanol-water partitioning or predicted using software like ChemAxon . Polar surface area (PSA) is calculated computationally (e.g., Dragon software ) based on molecular topology. These properties inform solubility and bioavailability studies relevant to pharmacological applications .

Advanced Research Questions

Q. How can crystallographic data contradictions, such as twinning or disorder, be resolved in nitroaromatic compounds?

- Methodological Answer : Twinning (e.g., non-merohedral twinning observed in 2,5-dimethyl-1,3-dinitrobenzene) is addressed using TWINABS for data integration and SHELXL for refinement with the HKLF 5 format. Disorder modeling involves split-site refinement with occupancy constraints. Validation tools like PLATON check for missed symmetry or twinning .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic/nucleophilic reactions?

- Methodological Answer : The electron-withdrawing nitro groups deactivate the ring toward electrophilic substitution but enhance reactivity in nucleophilic aromatic substitution (SNAr). Steric effects from methyl and methoxy groups direct regioselectivity. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy under varying pH/temperature) elucidate activation barriers. Computational DFT simulations map transition states and charge distribution .

Q. What experimental strategies identify degradation products and pathways of nitroaromatic compounds under environmental stressors?

- Methodological Answer : Accelerated degradation studies use HPLC-MS or GC-MS to track byproducts under UV light, heat, or oxidative conditions (e.g., H₂O₂). Isotopic labeling (e.g., ¹⁵N-nitrosylation) traces nitro group transformations. Quantum yield calculations quantify photodegradation efficiency. Ecotoxicological assays assess biodegradation using soil or microbial models .

Safety and Handling

Q. What safety protocols mitigate risks during synthesis and handling of this compound?

- Methodological Answer : Use local exhaust ventilation to minimize dust/aerosol inhalation. PPE includes nitrile gloves, NIOSH-approved respirators (e.g., P95 for particulates), and chemical-resistant lab coats. Store in airtight containers at room temperature, segregated from incompatible materials (e.g., reducing agents). Emergency protocols: Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。